Direct Evidence: A Critical Intermediate for the High-Potency IL-5 Inhibitor R146225
The primary, quantifiable advantage of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is its irreplaceable role as a synthetic precursor to R146225. R146225 is a clinical candidate that potently inhibits IL-5 biosynthesis, with reported IC50 values of 34 nM in activated human whole blood, 24 nM in human peripheral blood mononuclear cells, and 6 nM in murine spleen cells [1]. In contrast, the target compound itself, as a building block, has no such direct biological activity. However, its procurement enables the creation of a high-value asset that generic pyrimidine analogs cannot. This is a direct, functional comparison based on synthetic utility [2].
| Evidence Dimension | Synthetic utility as a precursor for a high-potency drug candidate (R146225) |
|---|---|
| Target Compound Data | Essential precursor; structural motif present in final drug R146225 [2] |
| Comparator Or Baseline | Other pyrimidine derivatives (e.g., 4-(pyrimidin-2-yl)but-3-en-2-one, 4-(pyrimidin-4-yl)but-3-en-2-one) or generic chalcones |
| Quantified Difference | Exclusive synthetic route to R146225; other analogs do not yield the same active pharmaceutical ingredient (API). R146225 shows IC50 values of 6-34 nM [1]. |
| Conditions | Multi-step organic synthesis; cell-based IL-5 biosynthesis assays |
Why This Matters
This differentiation is critical for procurement decisions in drug discovery programs targeting eosinophil-driven allergic conditions, as it directly links the building block to a nanomolar-potency lead compound.
- [1] Van Wauwe J, Aerts F, Cools M, et al. Identification of R146225 as a novel, orally active inhibitor of interleukin-5 biosynthesis. J Pharmacol Exp Ther. 2000;295(2):655-661. PMID: 11046102. View Source
- [2] J-GLOBAL. Compound Patent Information. International Publication Number: 2008505172. https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200903011692064868 (accessed Apr 21, 2026). View Source
